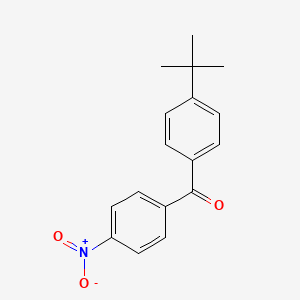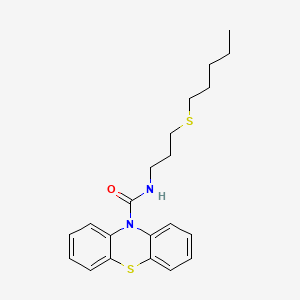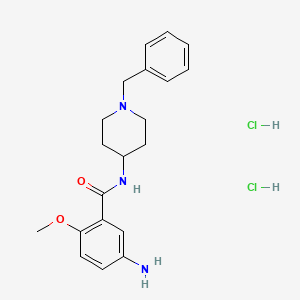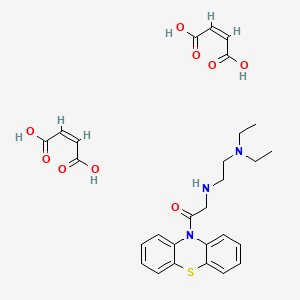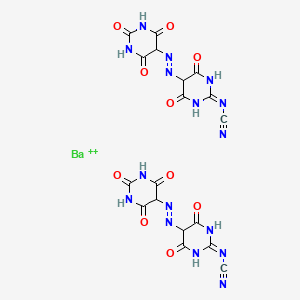
Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium bis[[5-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl]cyanamidate]: is a complex chemical compound known for its unique structure and properties. This compound is characterized by the presence of barium ions coordinated with two complex organic ligands, each containing azo and pyrimidinyl groups. It is primarily used in scientific research and various industrial applications due to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Barium bis[[5-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl]cyanamidate] typically involves the following steps:
Formation of the azo compound: The initial step involves the synthesis of the azo compound by reacting hexahydro-2,4,6-trioxo-5-pyrimidinyl with a suitable diazonium salt under controlled conditions.
Coordination with barium ions: The resulting azo compound is then reacted with barium salts, such as barium chloride, in an aqueous medium to form the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale synthesis of the azo compound: Using industrial reactors to handle large volumes of reactants.
Coordination reaction: Employing continuous flow reactors to facilitate the coordination of the azo compound with barium ions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Barium bis[[5-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl]cyanamidate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Substitution: The azo groups in the compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles, such as amines and thiols, are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azo derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Barium bis[[5-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl]cyanamidate] has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving coordination chemistry and azo compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism by which Barium bis[[5-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl]cyanamidate] exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, through its azo and pyrimidinyl groups.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2,5-bis[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]benzamido]benzenesulfonate
- 7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-
Uniqueness
Barium bis[[5-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl]cyanamidate] is unique due to its specific coordination with barium ions and the presence of both azo and pyrimidinyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
83804-18-6 |
|---|---|
Fórmula molecular |
C18H12BaN16O10+2 |
Peso molecular |
749.7 g/mol |
Nombre IUPAC |
barium(2+);[4,6-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]-1,3-diazinan-2-ylidene]cyanamide |
InChI |
InChI=1S/2C9H6N8O5.Ba/c2*10-1-11-8-12-4(18)2(5(19)13-8)16-17-3-6(20)14-9(22)15-7(3)21;/h2*2-3H,(H2,11,12,13,18,19)(H2,14,15,20,21,22);/q;;+2 |
Clave InChI |
ORWFFXVGYBXMPT-UHFFFAOYSA-N |
SMILES canónico |
C(#N)N=C1NC(=O)C(C(=O)N1)N=NC2C(=O)NC(=O)NC2=O.C(#N)N=C1NC(=O)C(C(=O)N1)N=NC2C(=O)NC(=O)NC2=O.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


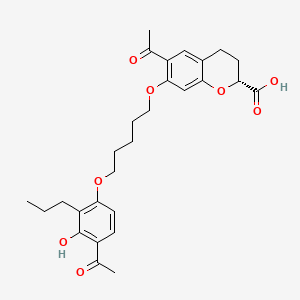
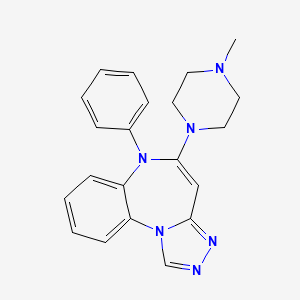
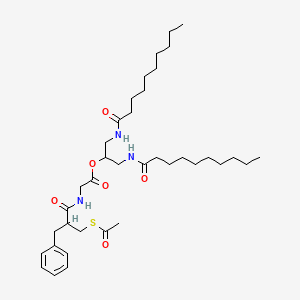
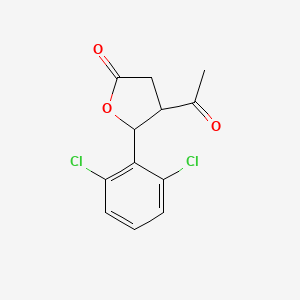
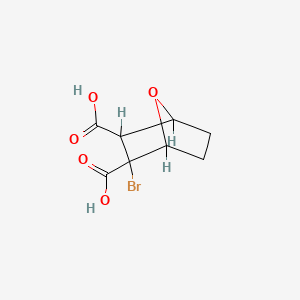
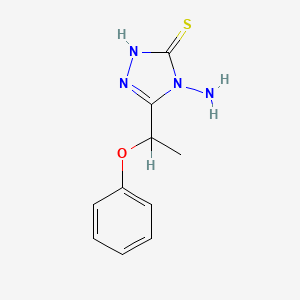

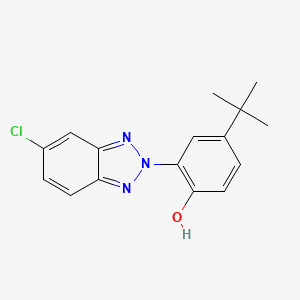
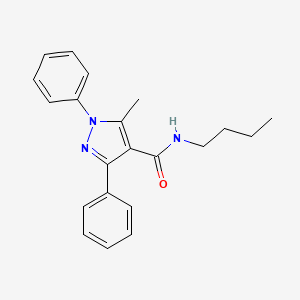
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)
